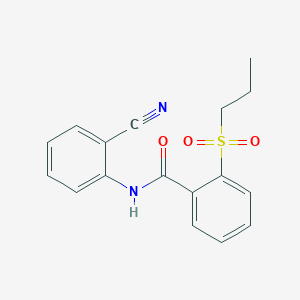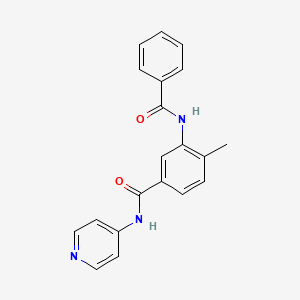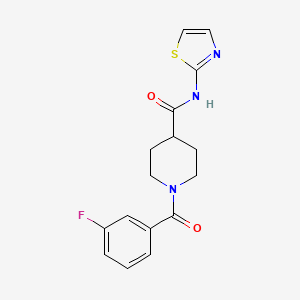
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide
描述
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide, also known as CPSB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPSB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
科学研究应用
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide is in the treatment of cancer. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs.
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has also been studied for its anti-inflammatory effects. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been studied for its anti-viral effects. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to inhibit the replication of a wide range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).
作用机制
The mechanism of action of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide is not fully understood. However, it is believed that N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide exerts its biological effects by inhibiting the activity of certain enzymes, such as histone deacetylases and proteasomes. By inhibiting these enzymes, N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide can modulate gene expression and protein degradation, which can lead to the inhibition of cell growth and the suppression of inflammation and viral replication.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has also been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to inhibit viral replication by interfering with the viral life cycle.
实验室实验的优点和局限性
One of the major advantages of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide is its broad-spectrum activity against cancer cells and viruses. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to be effective against a wide range of cancer cells and viruses, which makes it a promising candidate for the development of new drugs. In addition, N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, which could potentially improve the efficacy of existing cancer treatments.
One of the limitations of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to have some toxicity in animal studies, which could limit its therapeutic potential.
未来方向
There are several future directions for the study of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide. One area of research is the development of new analogs of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide with improved solubility and reduced toxicity. Another area of research is the investigation of the role of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide in the regulation of immune responses, which could lead to the development of new treatments for inflammatory diseases. Finally, the potential use of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide in combination with other drugs for the treatment of cancer and viral infections should be explored.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-11-23(21,22)16-10-6-4-8-14(16)17(20)19-15-9-5-3-7-13(15)12-18/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGTYMFHCDOFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)
![N-(2-fluorophenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4447025.png)

![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4447045.png)
![N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine](/img/structure/B4447060.png)
amine dihydrochloride](/img/structure/B4447075.png)
![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4447088.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4447094.png)


amino]methyl}benzamide](/img/structure/B4447114.png)
![N-(2-hydroxyethyl)-5-isopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4447123.png)
